1-(2-Isopropoxyphenyl)propan-2-ol

Description

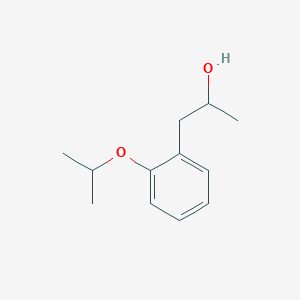

1-(2-Isopropoxyphenyl)propan-2-ol is a secondary alcohol featuring a propan-2-ol backbone substituted with a 2-isopropoxyphenyl group. These analogs exhibit diverse physicochemical properties, synthesis pathways, and biological activities, making them valuable for comparative analysis.

Properties

IUPAC Name |

1-(2-propan-2-yloxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)14-12-7-5-4-6-11(12)8-10(3)13/h4-7,9-10,13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYFDIBXMYEEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isopropoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-isopropoxyphenylmagnesium bromide with propanal in the presence of a suitable catalyst. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps such as solvent extraction and chromatographic purification to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: 1-(2-Isopropoxyphenyl)propan-2-one.

Reduction: 1-(2-Isopropoxyphenyl)propane.

Substitution: 1-(2-Substituted phenyl)propan-2-ol.

Scientific Research Applications

1-(2-Isopropoxyphenyl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The isopropoxy group may also interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk : The isopropoxy group in the target compound introduces steric hindrance comparable to 2,5-dimethylphenyl analogs .

- Electronic Effects : Methoxy and sulfanyl substituents enhance electron density, influencing reactivity and binding affinity .

- Functional Diversity: Amino or allyl groups expand applications in drug design (e.g., adrenoceptor ligands in ).

Physicochemical Properties

Comparative data on solubility, melting points, and stability:

Insights :

Key Challenges :

Comparative Efficacy :

- The diarylpropanol in demonstrates potent anti-inflammatory activity (IC₅₀ = 4.00 μM), surpassing the benchmark L-NMMA (IC₅₀ = 10.18 μM).

- Adrenoceptor-binding indole derivatives show selectivity for α₁-receptors, suggesting cardiovascular applications.

Biological Activity

1-(2-Isopropoxyphenyl)propan-2-ol, also known as a substituted phenolic compound, has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propanol moiety linked to an isopropoxy-substituted phenyl group. Its chemical structure can be represented as follows:

This compound is characterized by its hydrophobic isopropoxy group, which influences its solubility and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The isopropoxy group enhances lipophilicity, facilitating membrane penetration and influencing pharmacokinetics.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, impacting signaling pathways.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antioxidant Activity : Studies have shown that phenolic compounds can scavenge free radicals, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential for use in antimicrobial applications.

Case Studies and Experimental Data

- Antioxidant Activity Assessment :

- A study conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

| Trolox | 30 |

-

Anti-inflammatory Study :

- In vitro assays showed that the compound reduced the levels of TNF-alpha in stimulated macrophages by approximately 40%, suggesting an anti-inflammatory mechanism.

-

Antimicrobial Testing :

- The compound was tested against various bacterial strains (e.g., E. coli, S. aureus), showing minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound | Antioxidant Activity | Anti-inflammatory Effect | Antimicrobial Activity |

|---|---|---|---|

| 1-(3-Methoxyphenyl)propan-2-ol | Moderate | Low | Moderate |

| 1-(4-Chlorophenyl)propan-2-ol | High | Moderate | High |

| This compound | High | Significant | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.